2-Cyano-4-methoxyphenylboronic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

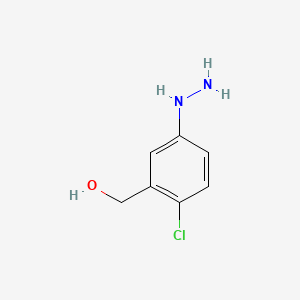

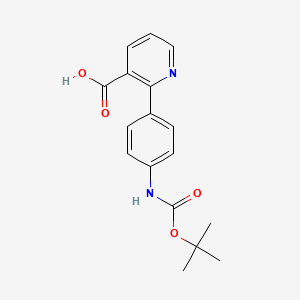

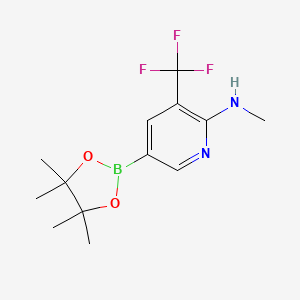

2-Cyano-4-methoxyphenylboronic Acid is a chemical compound with the molecular formula C8H8BNO3 . It is used as a reactant in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties and in the synthesis of aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands .

Molecular Structure Analysis

The molecular weight of this compound is 176.97 . The InChI code is 1S/C8H8BNO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,11-12H,1H3 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is used in Suzuki-Miyaura cross-coupling reactions , Pd-catalyzed direct arylation , and in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Antibacterial, Antifungal, and Antimycobacterial Research

Compounds derived from cyanobacteria, including those with cyano and phenolic groups, have shown significant potential in the development of new antimicrobial agents. Research into cyanobacterial compounds has identified a variety of chemical classes with antibacterial, antifungal, and antimycobacterial activities. This highlights the potential of compounds like 2-Cyano-4-methoxyphenylboronic Acid in contributing to the discovery and development of new pharmaceuticals targeting resistant pathogens (Swain, Paidesetty, & Padhy, 2017).

Herbicide Research and Environmental Impact

The study of herbicides, including those with cyano groups, has advanced our understanding of their environmental impact and toxicology. This research is crucial for developing safer agricultural practices and mitigating the adverse effects of herbicides on ecosystems. Analysis of global trends in the study of 2,4-D herbicide toxicity, for example, provides insights into the environmental and health impacts of these chemicals, suggesting areas where compounds like this compound could be studied for their potential environmental interactions (Zuanazzi, Ghisi, & Oliveira, 2020).

Organic Synthesis and Pharmaceutical Intermediates

Research into the synthesis of organic compounds, including those with bromo and fluoro substituents, showcases the importance of boronic acids in the creation of pharmaceutical intermediates. A practical synthesis of 2-Fluoro-4-bromobiphenyl highlights the role of phenylboronic acids in cross-coupling reactions, a common methodology in pharmaceutical synthesis. This points towards the potential application of this compound in facilitating the synthesis of complex organic molecules (Qiu et al., 2009).

Antioxidant Activity and Health Benefits

The exploration of natural antioxidants, including phenolic compounds, is crucial for developing dietary supplements and nutraceuticals with health benefits. Studies on the antioxidant activity of various compounds provide a basis for investigating the potential health benefits of this compound. The detailed analysis of antioxidants in food engineering and their health implications could guide research into the antioxidant properties of similar compounds (Munteanu & Apetrei, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-Cyano-4-methoxyphenylboronic Acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis .

Pharmacokinetics

Its success in the suzuki–miyaura coupling reaction is attributed to its stability, ease of preparation, and environmentally benign nature . These properties likely contribute to its bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions . Additionally, the compound should be stored in a refrigerator to maintain its stability .

Biochemical Analysis

Biochemical Properties

2-Cyano-4-methoxyphenylboronic Acid is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It interacts with various biomolecules, including enzymes and proteins, in these reactions . The nature of these interactions is largely dependent on the specific biochemical reaction in which the compound is involved .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role in the Suzuki–Miyaura coupling . In this reaction, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

properties

IUPAC Name |

(2-cyano-4-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCUBWKIKPSBPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B580454.png)

![tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B580455.png)

![2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide](/img/structure/B580457.png)